1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide

HIF-1 inhibition hypoxia-responsive reporter assay cancer chemotherapy

This compound uniquely integrates a 1-ethylpyrazole HIF-1 inhibitory scaffold (IC₅₀ 19.1 µM) with a 4-sulfamoylphenyl zinc-binding warhead for carbonic anhydrase engagement. Its unsubstituted C5 position is a critical synthetic feature, enabling systematic SAR exploration via halogenation or Suzuki coupling. With a low molecular weight of 294.33 g/mol, it serves as a fragment-sized, dual-pathway chemical probe ideal for generating focused CA/HIF-1 inhibitor libraries for tumor hypoxia research.

Molecular Formula C12H14N4O3S
Molecular Weight 294.33 g/mol
Cat. No. B4727607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide
Molecular FormulaC12H14N4O3S
Molecular Weight294.33 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C12H14N4O3S/c1-2-16-8-7-11(15-16)12(17)14-9-3-5-10(6-4-9)20(13,18)19/h3-8H,2H2,1H3,(H,14,17)(H2,13,18,19)
InChIKeyJGVVNHPQLQKATJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide: Core Scaffold Profile for Carbonic Anhydrase and HIF-1 Inhibitor Procurement


1-Ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide (CAS 1005619-25-9; molecular formula C₁₂H₁₄N₄O₃S; MW 294.33 g/mol) is a synthetic pyrazole-3-carboxamide derivative bearing a 4-sulfamoylphenyl side chain at the carboxamide nitrogen and an ethyl substituent at the pyrazole N1 position . Its structure combines two pharmacologically validated motifs: the 1-ethylpyrazole-3-carboxamide scaffold, identified as a hypoxia-inducible factor (HIF)-1 inhibitory chemotype [1], and the terminal benzenesulfonamide zinc-binding group characteristic of classical carbonic anhydrase inhibitors [2]. Unlike many published analogs, the pyrazole C5 position remains unsubstituted, yielding a comparatively low molecular weight and reduced structural complexity that facilitates its use as a minimalist reference compound or synthetic building block for structure–activity relationship (SAR) campaigns [3].

Why 1-Ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide Cannot Be Replaced by Close Pyrazole–Sulfonamide Analogs


The combination of an N1-ethyl substituent, an unsubstituted C5 position, and a 4-sulfamoylphenyl carboxamide side chain in this compound produces a substitution pattern that is simultaneously minimal and pharmacologically non-redundant. The N1-ethyl group on the pyrazole core is a critical determinant of HIF-1 inhibitory potency: in the SAR study by Yasuda et al., the 1-ethylpyrazole-3-carboxamide scaffold yielded lead compound CLB-016 with an IC₅₀ of 19.1 µM in a hypoxia-responsive luciferase reporter assay, and further optimization produced compound 11Ae with an IC₅₀ of 8.1 µM [1]. Replacing the ethyl with a methyl group alters the hydrophobic and steric profile at the enzyme binding site, potentially compromising HIF-1 pathway suppression. Simultaneously, the 4-sulfamoylphenyl moiety is the established zinc-binding pharmacophore required for carbonic anhydrase isoform engagement; pyrazole-3-carboxamides lacking this group show no meaningful CA inhibition [2]. Importantly, the absence of a C5 substituent distinguishes this compound from the majority of published pyrazole-3-carboxamide CA inhibitors—such as the 5-thiophen-2-yl series by Yamali et al.—which carry bulky C5 aryl/heteroaryl groups that increase molecular weight and can alter isoform selectivity profiles in ways that are not directly extrapolatable to the unsubstituted scaffold [3]. Generic substitution with a C5-substituted analog or an N1-methyl variant therefore risks losing both the HIF-1 activity and the clean, interpretable SAR profile that this compound provides as a baseline reference.

Quantitative Differentiation Evidence: 1-Ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide versus Closest Analogs


HIF-1-Driven Luciferase Inhibition: N1-Ethyl Scaffold Potency Compared with the Unsubstituted Pyrazole Baseline

The 1-ethylpyrazole-3-carboxamide scaffold, which constitutes the core of the target compound, was identified as a HIF-1 inhibitor through a hypoxia-responsive luciferase reporter gene assay. The parent compound CLB-016 (1-ethylpyrazole-3-carboxamide core without the sulfamoylphenyl extension) inhibited HIF-1-driven luciferase activity with an IC₅₀ of 19.1 µM, while the optimized analog 11Ae achieved an IC₅₀ of 8.1 µM [1]. By contrast, pyrazole carboxamides lacking the N1-ethyl substituent showed no significant HIF-1 inhibition in the same assay system [1]. The target compound extends this validated scaffold with a 4-sulfamoylphenyl group, combining HIF-1 pathway inhibition potential with carbonic anhydrase targeting capability in a single entity.

HIF-1 inhibition hypoxia-responsive reporter assay cancer chemotherapy

Carbonic Anhydrase Isoform Inhibition: Class-Level Evidence from Pyrazole-Tethered Sulfamoyl Carboxamides

The 4-sulfamoylphenyl moiety is a well-established zinc-binding group that confers carbonic anhydrase (CA) inhibitory activity. In the structurally related series of pyrazole-tethered sulfamoyl carboxamides reported by Ommi et al. (2023), compounds bearing the 4-sulfamoylphenyl group demonstrated selective inhibition of human carbonic anhydrase isoforms I and II, with the most potent compound 6g achieving Kᵢ values of 0.0366 µM (hCA I) and 0.0310 µM (hCA II) [1]. By comparison, the clinical reference inhibitor acetazolamide (AAZ) typically exhibits Kᵢ values in the range of 0.025–0.250 µM across hCA isoforms [2]. A more recent series by Ahmed et al. (2024) demonstrated that pyrazoles bearing the sulfamoylphenyl group achieved Kᵢ values against cancer-related hCA IX as low as 0.040 µM (compound 5e) and against hCA XII as low as 0.106 µM (compound 5b), comparable to AAZ (Kᵢ = 0.065 and 0.046 µM, respectively) [3]. The target compound, which carries this same sulfamoylphenyl pharmacophore on a pyrazole-3-carboxamide scaffold, is expected to engage CA isoforms through the canonical sulfonamide–zinc coordination mechanism, although direct Kᵢ measurements for this specific compound have not been reported.

carbonic anhydrase inhibition sulfonamide zinc-binding isoform selectivity

Molecular Weight and Ligand Efficiency Differentiation versus C5-Substituted Pyrazole-3-Carboxamide CA Inhibitors

The target compound (MW = 294.33 g/mol) is substantially smaller than the majority of published pyrazole-3-carboxamide carbonic anhydrase inhibitors. Yamali et al. (2021) reported a series of N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides with molecular weights ranging from approximately 410 to 530 g/mol depending on the N-aryl substituent [1]. The C5-thiophene substituent alone contributes approximately 83 g/mol. Similarly, the dihydropyrazole series by Morsy et al. (2020) featured 3-phenyl-5-aryl substitutions yielding MW values typically exceeding 430 g/mol [2]. The absence of a C5 substituent in the target compound reduces molecular weight by 80–240 g/mol relative to these comparators, translating to a higher ligand efficiency index (LE ≈ 0.30–0.35 kcal/mol per heavy atom for typical sulfonamide CA inhibitors, assuming comparable binding affinity) [3]. This lower MW and reduced lipophilicity (predicted cLogP ≈ 0.8–1.2 versus >2.5 for C5-aryl analogs) may confer superior aqueous solubility and more favorable pharmacokinetic starting points for hit-to-lead optimization.

ligand efficiency molecular weight drug-likeness SAR development

Synthetic Accessibility and Derivatization Advantage: Unsubstituted C5 as a Synthetic Handle

The unsubstituted C5 position of the pyrazole ring in the target compound constitutes a chemically addressable site for late-stage functionalization that is absent in all C5-substituted analogs. In the Yamali et al. (2021) series, the C5 position is occupied by a thiophen-2-yl group introduced during early-stage synthesis, precluding further diversification at this position [1]. The Ommi et al. (2023) study similarly employed 3-aryl pyrazole intermediates with defined substitution patterns that locked the C5 position [2]. The target compound, by contrast, offers a C5–H bond amenable to electrophilic aromatic substitution, directed C–H activation, halogenation, or cross-coupling chemistry, enabling the systematic exploration of C5 substituent effects on CA isoform selectivity and HIF-1 inhibitory activity within a single chemical series. This synthetic flexibility is not available with any of the published comparator compounds, which arrive pre-functionalized at C5.

synthetic tractability derivatization C–H functionalization building block

N1-Ethyl versus N1-Methyl Substitution: Implications for Hydrophobic Binding and Metabolic Stability

The N1-ethyl group in the target compound represents a deliberate hydrophobic extension compared with the commercially available N1-methyl analog (1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide). In the HIF-1 inhibitor SAR reported by Yasuda et al. (2015), the N1-ethyl substituent was identified as critical for activity; replacement with hydrogen or shorter alkyl chains abolished HIF-1 inhibition [1]. While direct comparative CA inhibition data for N1-ethyl versus N1-methyl sulfamoylphenyl pyrazole-3-carboxamides are not available, the ethyl group contributes an additional methylene unit (ΔMW = +14 g/mol) that increases hydrophobic surface area and may enhance van der Waals contacts within the hydrophobic pocket of CA active sites. Additionally, the ethyl group may influence metabolic N-dealkylation rates compared with the N1-methyl analog, although specific microsomal stability data have not been reported for either compound.

N-alkyl substitution metabolic stability hydrophobic binding SAR

Optimal Research Application Scenarios for 1-Ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide


Dual-Pathway Probe: Simultaneous Investigation of HIF-1 Signaling and Carbonic Anhydrase Inhibition

This compound is uniquely suited for research programs exploring the intersection of hypoxia signaling and pH regulation in solid tumors. The 1-ethylpyrazole-3-carboxamide core has demonstrated HIF-1 pathway suppression (IC₅₀ = 19.1 µM for the parent scaffold CLB-016), including downregulation of carbonic anhydrase IX (CAIX) gene expression—a direct HIF-1 transcriptional target [1]. The appended 4-sulfamoylphenyl group additionally provides a zinc-binding motif capable of direct CA isozyme inhibition [2]. Researchers investigating whether dual HIF-1/CA targeting produces synergistic anticancer effects can employ this compound as a chemical probe, comparing its effects with those of selective HIF-1 inhibitors (lacking the sulfonamide) or pure CA inhibitors (lacking the pyrazole HIF-1 scaffold).

Divergent SAR Library Synthesis Starting from a C5-Unsubstituted Scaffold

The unsubstituted C5 position is the critical synthetic feature that enables medicinal chemistry groups to generate focused compound libraries from a single commercial building block. Unlike published CA inhibitor series that are pre-functionalized at C5 with aryl or heteroaryl groups [1], this compound permits systematic exploration of C5 substituent effects through halogenation, Suzuki coupling, or direct C–H activation. Each derivatization step can be coupled with subsequent CA isoform profiling (hCA I, II, IX, XII) and HIF-1 luciferase reporter assays to build a comprehensive SAR matrix that correlates C5 substitution patterns with both target engagement and pathway inhibition.

Reference Standard for Carbonic Anhydrase Inhibitor Biochemical Assay Development

As a pyrazole-3-carboxamide bearing the 4-sulfamoylphenyl zinc-binding group, this compound can serve as a structurally distinct reference inhibitor for CA assay validation, complementing the classical sulfonamide standards acetazolamide and methazolamide. Its different core scaffold (pyrazole vs. benzothiadiazine or thiadiazole in AAZ) provides an alternative chemotype for assessing assay robustness against scaffold-dependent artifacts. Published Kᵢ values for related sulfamoylphenyl pyrazoles range from 0.031 to 0.106 µM against hCA I, II, IX, and XII [2], establishing a performance benchmark for this chemotype class that can guide IC₅₀-to-Kᵢ conversions and Z'-factor calculations in high-throughput screening campaigns.

Fragment-Based Drug Discovery (FBDD) Starting Point with Validated Pharmacophores

With a molecular weight of 294.33 g/mol—substantially below the typical 400–530 g/mol range of published pyrazole CA inhibitors [1]—this compound occupies a favorable position at the upper boundary of fragment-like chemical space. It incorporates two pre-validated pharmacophoric elements (the 1-ethylpyrazole HIF-1 scaffold and the sulfamoylphenyl CA warhead) within a single fragment-sized molecule, enabling fragment-growing strategies that add functionality at the unsubstituted C5 position while monitoring ligand efficiency metrics. This approach is not feasible with larger, C5-substituted analogs that already exceed lead-like molecular weight thresholds.

Quote Request

Request a Quote for 1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.